molecular formula C10H14OS B2390141 2-(2-Thienyl)cyclohexanol CAS No. 886675-07-6

2-(2-Thienyl)cyclohexanol

Cat. No.: B2390141
CAS No.: 886675-07-6
M. Wt: 182.28
InChI Key: QDCBNZGPGVRJIS-UHFFFAOYSA-N
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Description

2-(2-Thienyl)cyclohexanol is an organic compound that features a cyclohexanol moiety substituted with a thienyl group at the second position. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexanol and thiophene rings. The presence of the thienyl group imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)cyclohexanol typically involves the reaction of cyclohexanone with thiophene derivatives under specific conditions. One common method includes the Grignard reaction, where a thienylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding thienyl-substituted cyclohexanone. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of specific catalysts and controlled reaction conditions helps in achieving high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: 2-(2-Thienyl)cyclohexanone.

    Reduction: 2-(2-Thienyl)cyclohexane.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Thienyl)cyclohexanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Cyclohexanol: Lacks the thienyl group, resulting in different electronic properties.

    Thiophene: Does not have the cyclohexanol moiety, leading to distinct reactivity.

    2-Thienylmethanol: Similar structure but with a methanol group instead of cyclohexanol.

Uniqueness: 2-(2-Thienyl)cyclohexanol is unique due to the combination of cyclohexanol and thiophene properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

2-thiophen-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBNZGPGVRJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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